(4-Methylpiperidin-4-yl)methanol hydrochloride
Overview
Description
(4-Methylpiperidin-4-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H16ClNO It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperidin-4-yl)methanol hydrochloride typically involves the following steps:
Formation of (4-Methylpiperidin-4-yl)methanol: This can be achieved by the reduction of 4-methyl-4-piperidone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conversion to Hydrochloride Salt: The free base (4-Methylpiperidin-4-yl)methanol is then reacted with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Reduction: Using large quantities of reducing agents to convert 4-methyl-4-piperidone to (4-Methylpiperidin-4-yl)methanol.
Purification and Crystallization: The product is purified through crystallization or other separation techniques.
Formation of Hydrochloride Salt: The purified (4-Methylpiperidin-4-yl)methanol is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpiperidin-4-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methyl-4-piperidone.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(4-Methylpiperidin-4-yl)methanol hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic effects.
Industrial Applications: It is used in the production of fine chemicals and other industrial products.
Mechanism of Action
The mechanism of action of (4-Methylpiperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and the piperidine ring play crucial roles in its activity. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxymethyl-4-methylpiperidine
- 4-Methyl-4-piperidone
- 4-Methylpiperidine
Uniqueness
(4-Methylpiperidin-4-yl)methanol hydrochloride is unique due to its specific structure, which combines a piperidine ring with a hydroxyl group and a methyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
(4-Methylpiperidin-4-yl)methanol hydrochloride, a compound with the molecular formula C₇H₁₅ClN₂O and a molecular weight of 165.66 g/mol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, mechanisms of action, biological applications, and relevant case studies.
The synthesis of this compound typically involves:
- Reduction of 4-methyl-4-piperidone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form (4-Methylpiperidin-4-yl)methanol.
- Formation of the hydrochloride salt by reacting the free base with hydrochloric acid (HCl) to enhance solubility and stability in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Ligand Binding : The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction is facilitated by the hydroxyl group and the piperidine ring structure.
- Pharmacodynamics : The compound may influence pathways related to neurotransmitter modulation, which has implications for analgesic and anxiolytic effects.
Antimicrobial Properties
Recent studies have highlighted the potential of this compound in combating microbial infections. In particular, it has shown promising results against Mycobacterium tuberculosis:
- High-throughput screening identified it as part of a series that demonstrated anti-tubercular activity with minimum inhibitory concentrations (MIC) ranging from 6.3 µM to 23 µM .
Analgesic and Neurological Effects
The compound's structure suggests potential analgesic properties. The piperidine moiety is often associated with compounds that exhibit pain-relieving effects, making it a candidate for further investigation in pain management therapies .
Case Studies
-
Anti-Tubercular Activity : A study conducted on a library of compounds identified several chemotypes with anti-tubercular activity, including derivatives of piperidine. The research emphasized the importance of structural modifications to enhance efficacy while minimizing toxicity .
Compound MIC (µM) Activity Description 4PP-1 6.3 Initial hit with good antimicrobial activity 4PP-2 2.0 Improved analog with enhanced potency 4PP-3 6.8 Similar activity to initial hit - Neuropharmacological Studies : Investigations into the neurological effects have revealed that compounds similar in structure to this compound may modulate neurotransmitter systems, indicating potential applications in treating neurological disorders .
Comparison with Similar Compounds
To contextualize its biological activity, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Hydroxymethyl-4-methylpiperidine | C₇H₁₅NO | Associated with analgesic properties |
4-Methyl-4-piperidone | C₇H₁₅NO | Precursor in various synthetic pathways |
4-Methylazepan-4-ylmethanol | C₈H₁₈ClNO | Exhibits unique biological activities not found in piperidine derivatives |
Properties
IUPAC Name |
(4-methylpiperidin-4-yl)methanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(6-9)2-4-8-5-3-7;/h8-9H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMZRDULDUYEAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735520 | |
Record name | (4-Methylpiperidin-4-yl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354792-85-0 | |
Record name | 4-Piperidinemethanol, 4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354792-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methylpiperidin-4-yl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methylpiperidin-4-yl)methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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